molecular formula C19H23N3O3 B5644931 1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B5644931
M. Wt: 341.4 g/mol
InChI Key: XIJFQUIYWGHABG-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group and a nitrophenyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)methylpiperazine with 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 1-[(3-hydroxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine.

    Reduction: Formation of 1-[(3-methoxyphenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other piperazine derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-19-4-2-3-17(13-19)15-21-11-9-20(10-12-21)14-16-5-7-18(8-6-16)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFQUIYWGHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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